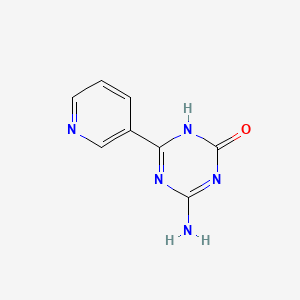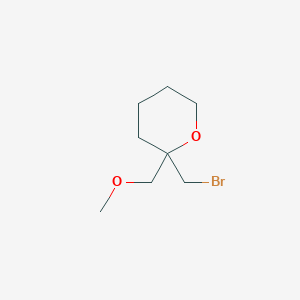
2-(Bromomethyl)-2-(methoxymethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2-(methoxymethyl)oxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a bromomethyl group and a methoxymethyl group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(methoxymethyl)oxane typically involves the bromination of 2-(methoxymethyl)oxane. One common method is to react 2-(methoxymethyl)oxane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-2-(methoxymethyl)oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include hydroxymethyl, cyanomethyl, or aminomethyl derivatives of oxane.
Oxidation: Products may include oxane derivatives with aldehyde, ketone, or carboxylic acid functional groups.
Reduction: Products include methyl-substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2-(methoxymethyl)oxane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2-(methoxymethyl)oxane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-2-(methoxymethyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-2-(methoxymethyl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.
2-(Methoxymethyl)oxane: Lacks the bromomethyl group.
Uniqueness
2-(Bromomethyl)-2-(methoxymethyl)oxane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H15BrO2 |
|---|---|
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
2-(bromomethyl)-2-(methoxymethyl)oxane |
InChI |
InChI=1S/C8H15BrO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-7H2,1H3 |
InChI-Schlüssel |
PJIHIPKHTCELGI-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CCCCO1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199684.png)



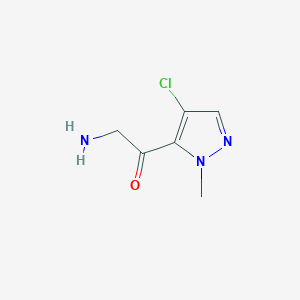
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)

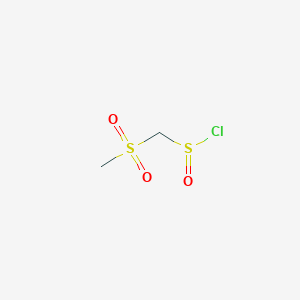
![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)
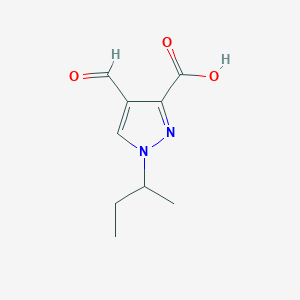

![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
